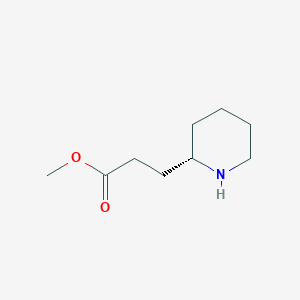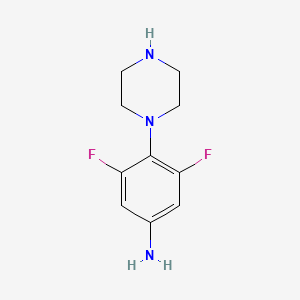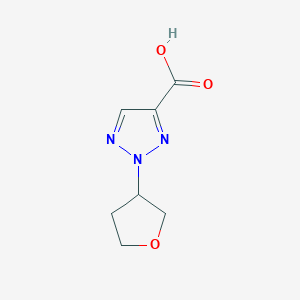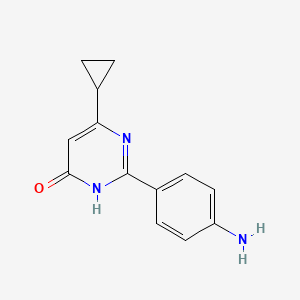
2-(4-Aminophenyl)-6-cyclopropylpyrimidin-4(3h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Aminophenyl)-6-cyclopropylpyrimidin-4(3H)-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrimidine ring substituted with an aminophenyl group and a cyclopropyl group, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminophenyl)-6-cyclopropylpyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-aminobenzonitrile with cyclopropylamine in the presence of a suitable catalyst, followed by cyclization to form the pyrimidine ring. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or ethanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Aminophenyl)-6-cyclopropylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorinating agents under acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines and other reduced forms.
Substitution: Halogenated derivatives and other substituted products.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.
Medicine: Explored for its potential as an anticancer agent, with studies focusing on its ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry: Utilized in the development of advanced materials, including polymers with unique thermal and mechanical properties.
Mécanisme D'action
The mechanism of action of 2-(4-Aminophenyl)-6-cyclopropylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. In antimicrobial applications, the compound disrupts bacterial cell membranes, leading to cell lysis and death. In anticancer research, it inhibits enzymes such as tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and division. The compound’s ability to bind to these targets is attributed to its unique structural features, including the aminophenyl and cyclopropyl groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Aminophenyl)benzothiazole: Another heterocyclic compound with antimicrobial properties.
2-(4-Aminophenyl)pyridine: Known for its applications in medicinal chemistry.
2-(4-Aminophenyl)benzimidazole: Studied for its potential as an anticancer agent.
Uniqueness
2-(4-Aminophenyl)-6-cyclopropylpyrimidin-4(3H)-one is unique due to the presence of the cyclopropyl group, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other similar compounds and contributes to its specific applications in various fields.
Propriétés
Formule moléculaire |
C13H13N3O |
|---|---|
Poids moléculaire |
227.26 g/mol |
Nom IUPAC |
2-(4-aminophenyl)-4-cyclopropyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C13H13N3O/c14-10-5-3-9(4-6-10)13-15-11(8-1-2-8)7-12(17)16-13/h3-8H,1-2,14H2,(H,15,16,17) |
Clé InChI |
KJOZSGBWIDAZMZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=CC(=O)NC(=N2)C3=CC=C(C=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(tert-butoxy)carbonyl]amino}-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B13510981.png)
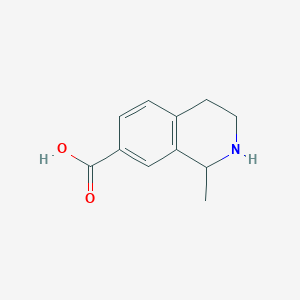
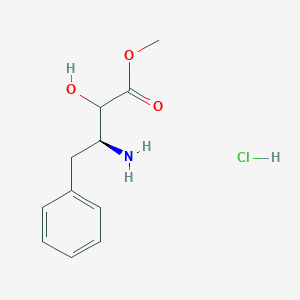
![tert-butyl N-[(3S)-1-bromo-5-methylhexan-3-yl]carbamate](/img/structure/B13511007.png)
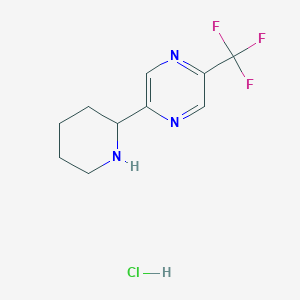

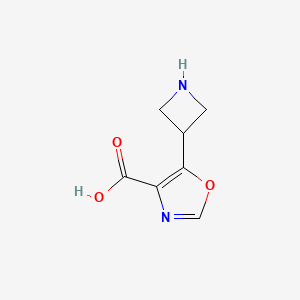
![3-[3-(2,2,2-Trifluoroacetamido)cyclobutyl]prop-2-ynoic acid](/img/structure/B13511038.png)
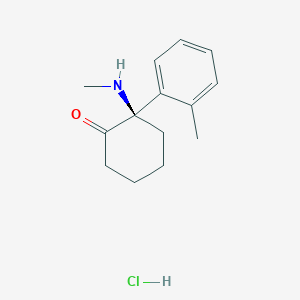
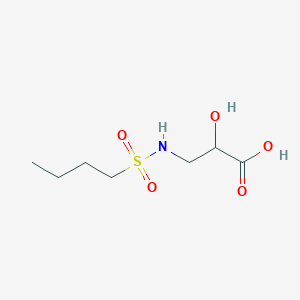
![2-{4,6-dimethyl-2H,5H-[1,3]dithiolo[4,5-c]pyrrol-2-ylidene}-4,6-dimethyl-2H,5H-[1,3]dithiolo[4,5-c]pyrrole](/img/structure/B13511076.png)
